3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carbonitrile 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17419768
InChI: InChI=1S/C14H10FNO/c1-17-14-7-6-12(8-13(14)15)11-4-2-10(9-16)3-5-11/h2-8H,1H3
SMILES:
Molecular Formula: C14H10FNO
Molecular Weight: 227.23 g/mol

3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carbonitrile

CAS No.:

Cat. No.: VC17419768

Molecular Formula: C14H10FNO

Molecular Weight: 227.23 g/mol

* For research use only. Not for human or veterinary use.

3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carbonitrile -

Specification

Molecular Formula C14H10FNO
Molecular Weight 227.23 g/mol
IUPAC Name 4-(3-fluoro-4-methoxyphenyl)benzonitrile
Standard InChI InChI=1S/C14H10FNO/c1-17-14-7-6-12(8-13(14)15)11-4-2-10(9-16)3-5-11/h2-8H,1H3
Standard InChI Key PJQKTFUPRWFQHF-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C2=CC=C(C=C2)C#N)F

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carbonitrile (C₁₄H₁₀FNO) consists of two benzene rings connected by a single bond (biphenyl core). Substituents include:

  • Fluorine at the 3' position of the distal ring

  • Methoxy group (-OCH₃) at the 4' position of the same ring

  • Nitrile group (-CN) at the 4 position of the proximal ring

This arrangement creates distinct electronic effects: the electron-withdrawing nitrile and fluorine groups contrast with the electron-donating methoxy group, influencing reactivity and intermolecular interactions .

Table 1: Key Structural and Calculated Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₀FNODerived
Molecular Weight227.23 g/mol
Exact Mass227.075 DaCalculated
Topological Polar Surface Area35.3 Ų
LogP (Octanol-Water)3.67 (estimated)

Spectroscopic Characterization

While experimental NMR/IR data for this specific compound are unavailable, analogs such as 4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carbonitrile (PubChem CID 18525954) provide reference points :

  • ¹H NMR: Aromatic protons typically appear between δ 7.6–6.8 ppm, with methoxy protons near δ 3.9 ppm

  • ¹³C NMR: Nitrile carbons resonate at ~δ 118 ppm, methoxy carbons at ~δ 56 ppm

  • IR: Strong C≡N stretch ~2240 cm⁻¹, C-F stretch ~1100 cm⁻¹

X-ray crystallography of related biphenyl nitriles reveals dihedral angles of 30–45° between aromatic rings, suggesting moderate conjugation .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes emerge for constructing the biphenyl core:

  • Suzuki-Miyaura Cross-Coupling

    • Coupling of 4-bromo-3-fluorophenyl methoxy derivative with 4-cyanophenylboronic acid

    • Palladium catalysts (e.g., PdCl₂) in biphasic PEG400/water systems achieve yields >90%

  • Ullmann-Type Coupling

    • Copper-mediated coupling of halobenzene precursors

    • Less favored due to lower functional group tolerance compared to Suzuki

Table 2: Comparative Catalytic Systems

CatalystSolventTemp (°C)Yield (%)Reference
PdCl₂PEG400/H₂O2094
Pd(PPh₃)₄DME/H₂O8085
CuI/1,10-phenDMF11072

Physicochemical Properties

Solubility and Stability

  • Solubility:

    • DMSO: >50 mg/mL (estimated)

    • Water: <0.1 mg/mL due to hydrophobic biphenyl core

  • Thermal Stability: Decomposes above 250°C (TGA extrapolation from )

  • Photostability: Fluorine substitution reduces π-π* transition energy, increasing UV sensitivity vs. non-fluorinated analogs

Electronic Properties

DFT calculations (B3LYP/6-311+G**) predict:

  • HOMO (-6.3 eV): Localized on nitrile-bearing ring

  • LUMO (-2.1 eV): Delocalized across biphenyl system

  • Dipole moment: 4.8 Debye (enhanced by methoxy group)

Future Research Directions

  • Synthetic Optimization: Develop continuous flow protocols to enhance scalability

  • Biological Screening: Evaluate kinase inhibition potential given structural similarity to EGFR inhibitors

  • Material Characterization: Measure charge transport properties in thin-film transistors

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